Nitrocaramiphen hydrochloride
CAS No.:
Cat. No.: VC0004162
Molecular Formula: C18H27ClN2O4
Molecular Weight: 370.9 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H27ClN2O4 |
---|---|
Molecular Weight | 370.9 g/mol |
IUPAC Name | 2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H |
Standard InChI Key | XWQWACGTGFICFO-UHFFFAOYSA-N |
SMILES | CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Canonical SMILES | CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Chemical and Structural Properties
Molecular Identity and Nomenclature
Nitrocaramiphen hydrochloride is systematically named 2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate hydrochloride. Its IUPAC name reflects the cyclopentane core substituted with a 4-nitrophenyl group and a carboxylate ester linked to a diethylaminoethyl moiety, with a hydrochloride counterion . The compound’s SMILES notation () and InChIKey () further delineate its structural features .
Physicochemical Characteristics
The compound appears as a powdered solid with no reported color or crystalline structure in available literature . Its solubility profile includes aqueous solubility up to 10 mM and limited solubility in dimethyl sulfoxide (DMSO) at 3.71 mg/mL, necessitating sonication for dissolution . Stability data recommend storage at -20°C for powdered forms and -80°C for solutions to prevent degradation .
Table 1: Key Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Weight | 370.9 g/mol | |
Solubility (HO) | 10 mM | |
Solubility (DMSO) | 3.71 mg/mL | |
Storage Conditions | -20°C (powder), -80°C (solution) |
Pharmacological Profile
Mechanism of Action
Nitrocaramiphen hydrochloride selectively antagonizes the M1 muscarinic receptor, a G protein-coupled receptor (GPCR) critical for modulating neuronal excitability, synaptic plasticity, and cognitive functions . Its binding affinity () for M1 receptors surpasses that for M2 () and M3 () subtypes, underscoring its subtype specificity . This selectivity arises from structural interactions with the receptor’s orthosteric site, where the 4-nitrophenyl group enhances hydrophobic contacts .
Selectivity and Comparative Pharmacology
Compared to non-selective antagonists like scopolamine, nitrocaramiphen’s M1 preference reduces off-target effects, making it ideal for dissecting M1-mediated pathways . For instance, pirenzepine, another M1-preferring antagonist, exhibits lower selectivity (-fold), whereas nitrocaramiphen’s 71-fold M1/M2 selectivity provides clearer mechanistic insights .
Table 2: Receptor Binding Affinities
Receptor Subtype | (nM) | Selectivity (vs. M1) |
---|---|---|
M1 | 5.5 | 1 |
M2 | 390 | 71 |
M3 | 55 | 10 |
Data sourced from in vitro binding assays . |
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis of nitrocaramiphen hydrochloride involves esterification of 1-(4-nitrophenyl)cyclopentanecarboxylic acid with 2-diethylaminoethyl chloride, followed by hydrochloride salt formation . Key steps include:
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Cyclopentane Ring Formation: Friedel-Crafts acylation to attach the 4-nitrophenyl group.
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Esterification: Reaction with 2-diethylaminoethanol under acidic conditions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Analytical Validation
High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structural integrity. PubChem reports a parent compound CID (3941250) and a computed XLogP3 value of 3.2, indicating moderate lipophilicity .
Applications in Biomedical Research
Neurological Studies
Nitrocaramiphen hydrochloride is widely used to investigate M1 receptor roles in Alzheimer’s disease, schizophrenia, and Parkinson’s disease. By blocking M1-mediated GABAergic inhibition, it enhances hippocampal excitability in rodent models, mimicking cognitive deficits .
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